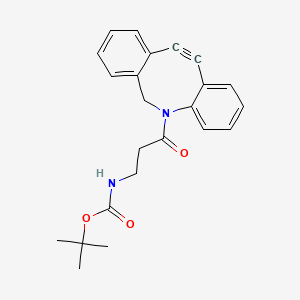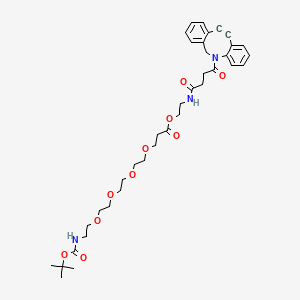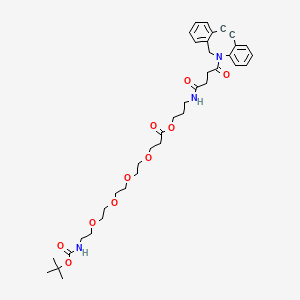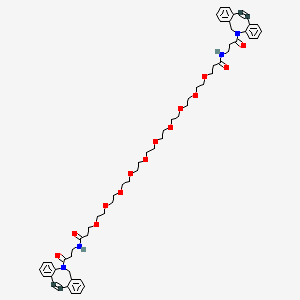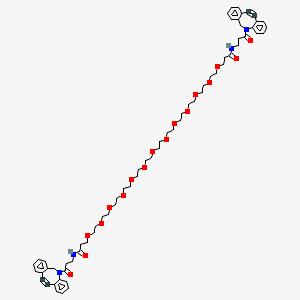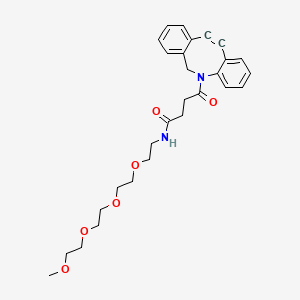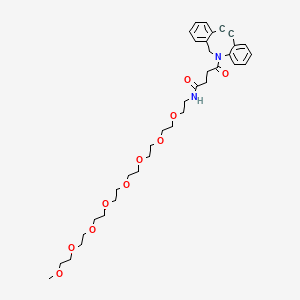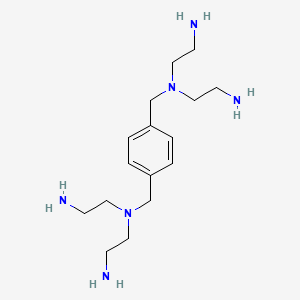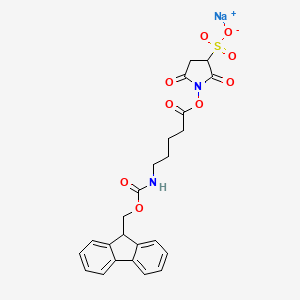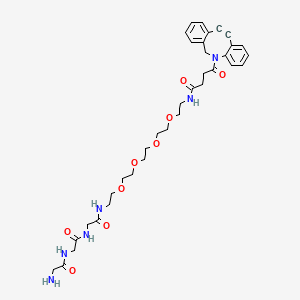
Gly-Gly-Gly-PEG4-DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gly-Gly-Gly-PEG4-DBCO is a compound that combines a peptide sequence (Gly-Gly-Gly) with a polyethylene glycol (PEG) spacer and a dibenzocyclooctyne (DBCO) group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The DBCO group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules, making it a valuable tool in click chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG4-DBCO involves several steps:
Peptide Synthesis: The Gly-Gly-Gly sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
PEGylation: The peptide is then conjugated with a PEG4 spacer to enhance solubility and flexibility.
DBCO Conjugation: Finally, the DBCO group is attached to the PEGylated peptide through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale SPPS is employed to produce the Gly-Gly-Gly sequence.
PEGylation and Purification: The peptide is PEGylated and purified using chromatography techniques.
DBCO Attachment: The final step involves attaching the DBCO group and purifying the product to achieve high purity levels
化学反应分析
Types of Reactions
Gly-Gly-Gly-PEG4-DBCO primarily undergoes:
Click Reactions: The DBCO group reacts with azide-containing molecules through SPAAC.
Cleavage Reactions: The PEG4 spacer can be cleaved under specific conditions, releasing the peptide and DBCO components.
Common Reagents and Conditions
SPAAC Reactions: Typically conducted in aqueous or organic solvents at room temperature.
Cleavage Reactions: Conditions vary depending on the specific cleavage mechanism (e.g., enzymatic, acidic, or reductive).
Major Products
SPAAC Products: The major products are the conjugates formed between this compound and azide-containing molecules.
Cleavage Products: The cleavage reactions yield the individual components, such as the peptide, PEG spacer, and DBCO group
科学研究应用
Gly-Gly-Gly-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the synthesis of complex biomolecules and drug delivery systems
作用机制
The mechanism of action of Gly-Gly-Gly-PEG4-DBCO involves:
SPAAC Reaction: The DBCO group undergoes a strain-promoted alkyne-azide cycloaddition with azide-containing molecules, forming stable triazole linkages.
Cleavage: The PEG4 spacer can be cleaved under specific conditions, releasing the conjugated molecules.
Molecular Targets and Pathways
Molecular Targets: Azide-containing biomolecules and drugs.
Pathways: The SPAAC reaction pathway and cleavage mechanisms depending on the specific conditions
相似化合物的比较
Similar Compounds
Gly-Gly-Gly-PEG4-Alkyne: Similar structure but with an alkyne group instead of DBCO.
Gly-Gly-Gly-PEG4-Azide: Contains an azide group, used for similar click chemistry applications.
Uniqueness
Gly-Gly-Gly-PEG4-DBCO is unique due to its:
Strain-Promoted Reactivity: The DBCO group allows for SPAAC reactions without the need for copper catalysts.
Cleavable Linker: The PEG4 spacer can be cleaved, making it versatile for various applications
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N6O9/c36-23-32(43)39-25-34(45)40-24-33(44)38-14-16-48-18-20-50-22-21-49-19-17-47-15-13-37-31(42)11-12-35(46)41-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H,37,42)(H,38,44)(H,39,43)(H,40,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIPCHLKYRUJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
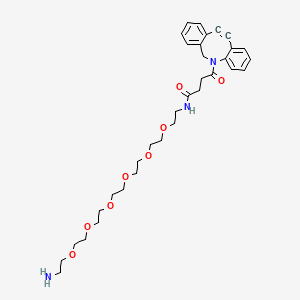
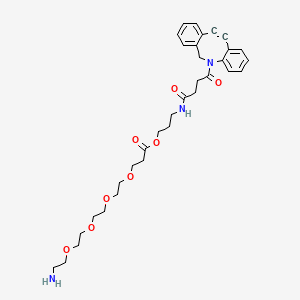
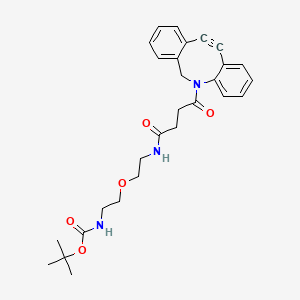
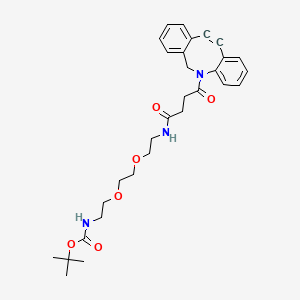
![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)
